1-(4-(Trifluoromethoxy)phenyl)thiourea
Overview
Description
1-(4-(Trifluoromethoxy)phenyl)thiourea is a compound that belongs to the family of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) linked to two amine groups. Thioureas are known for their versatile applications in various fields such as medicinal chemistry, organocatalysis, and materials science. The trifluoromethoxy substituent in this particular thiourea derivative suggests potential for unique physical and chemical properties, as well as increased stability and lipophilicity due to the presence of the trifluoromethyl group.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. In the case of 1-(4-(Trifluoromethoxy)phenyl)thiourea, although the specific synthesis is not detailed in the provided papers, a similar approach can be inferred from the synthesis of related compounds. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared using 4-fluorobenzoyl isothiocyanate and fluoroanilines in dry acetonitrile . Similarly, 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas were synthesized using methylbenzoyl isothiocyanates and 4-aminotrifluorotoluene in dry tetrahydrofuran . These methods suggest that the synthesis of 1-(4-(Trifluoromethoxy)phenyl)thiourea would likely involve the reaction of a suitable 4-(trifluoromethoxy)phenyl isothiocyanate with an appropriate amine.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often characterized by planar carbonyl and thiourea groups, with the C=S and C=O double bonds adopting an antiperiplanar conformation. This conformation is typically stabilized by intramolecular hydrogen bonding, as seen in the crystal structures of related compounds . The presence of the trifluoromethoxy group in 1-(4-(Trifluoromethoxy)phenyl)thiourea would likely influence the molecular conformation and could potentially engage in additional intermolecular interactions due to its electronegative nature.
Chemical Reactions Analysis
Thiourea derivatives are known to participate in various chemical reactions, often acting as catalysts due to their ability to form hydrogen bonds and stabilize transition states. For example, N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been used extensively as an organocatalyst in organic transformations . While the specific chemical reactions of 1-(4-(Trifluoromethoxy)phenyl)thiourea are not discussed in the provided papers, it can be hypothesized that it may also serve as a catalyst in similar reactions, leveraging the electron-withdrawing effect of the trifluoromethoxy group to enhance its catalytic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be influenced by their substituents. The introduction of fluorine atoms, as seen in the trifluoromethoxy group, typically increases the compound's lipophilicity and chemical stability. The vibrational properties of these compounds are often studied using FTIR and Raman spectroscopy, and quantum chemical calculations can provide insights into their electronic structure . The specific properties of 1-(4-(Trifluoromethoxy)phenyl)thiourea would need to be determined experimentally, but it is likely to exhibit unique characteristics due to the presence of the trifluoromethoxy group.
Scientific Research Applications
Summary of the Application
The compound is used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)), which are promising anodic materials for electrochromic devices .
Methods of Application or Experimental Procedures
The polydithienylpyrroles were synthesized electrochemically . The anodic layers (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were prepared potentiostatically onto glass substrates at +0.9 V .
Results or Outcomes
The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of PSNS. PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states .
2. Synthesis of Pyrrole-Thiazole Compounds
Summary of the Application
The compound is used in the synthesis of (4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles .
Methods of Application or Experimental Procedures
The pyrrole (second ring) was added in one step using the Paal-Knorr method .
Results or Outcomes
The title compounds were prepared in four steps starting from commercially available 4-trifluoromethoxyaniline .
Safety And Hazards
This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H301). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. It is recommended to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-5(2-4-6)13-7(12)15/h1-4H,(H3,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOXNOVULREFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380487 | |
Record name | N-[4-(Trifluoromethoxy)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethoxy)phenyl)thiourea | |
CAS RN |
142229-74-1 | |
Record name | N-[4-(Trifluoromethoxy)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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